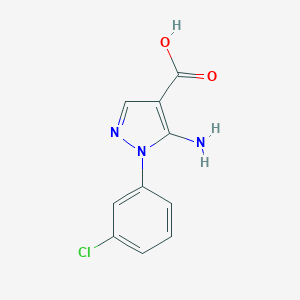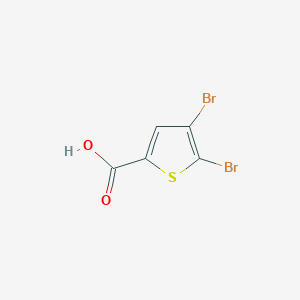![molecular formula C18H15NO2 B180845 2-[(2-Phenylethyl)amino]naphthoquinone CAS No. 38528-36-8](/img/structure/B180845.png)
2-[(2-Phenylethyl)amino]naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Phenylethyl)amino]naphthoquinone, also known as Menadione, is a synthetic form of Vitamin K. It is a fat-soluble compound that plays an essential role in blood clotting and bone metabolism. Menadione is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
2-[(2-Phenylethyl)amino]naphthoquinone acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which converts certain amino acids into their active forms. This process is essential for the synthesis of clotting factors and bone proteins. 2-[(2-Phenylethyl)amino]naphthoquinone also has the ability to generate reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-[(2-Phenylethyl)amino]naphthoquinone has been shown to have a range of biochemical and physiological effects. It can increase the expression of genes involved in bone formation and inhibit the activity of osteoclasts, which break down bone tissue. 2-[(2-Phenylethyl)amino]naphthoquinone can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(2-Phenylethyl)amino]naphthoquinone has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
実験室実験の利点と制限
2-[(2-Phenylethyl)amino]naphthoquinone has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. 2-[(2-Phenylethyl)amino]naphthoquinone can also be easily modified to create analogs with different properties. However, 2-[(2-Phenylethyl)amino]naphthoquinone can be toxic at high concentrations and can interfere with other cellular processes, making it important to use appropriate controls and dosages.
将来の方向性
There are several future directions for research on 2-[(2-Phenylethyl)amino]naphthoquinone. One area of interest is the development of 2-[(2-Phenylethyl)amino]naphthoquinone analogs with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of 2-[(2-Phenylethyl)amino]naphthoquinone's effects on other biological processes, such as immune function and metabolism. Additionally, 2-[(2-Phenylethyl)amino]naphthoquinone's potential use as a therapeutic agent for various diseases, including cancer and osteoporosis, warrants further investigation.
合成法
2-[(2-Phenylethyl)amino]naphthoquinone is synthesized by the condensation of 2-methylnaphthalene-1,4-dione with phenethylamine. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride or boron trifluoride, and a solvent, such as benzene or toluene. The product is then purified by recrystallization or chromatography.
科学的研究の応用
2-[(2-Phenylethyl)amino]naphthoquinone is widely used in scientific research to study its effects on various biological processes. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-[(2-Phenylethyl)amino]naphthoquinone has also been studied for its potential use in the treatment of osteoporosis and cardiovascular disease.
特性
CAS番号 |
38528-36-8 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
2-(2-phenylethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H15NO2/c20-17-12-16(18(21)15-9-5-4-8-14(15)17)19-11-10-13-6-2-1-3-7-13/h1-9,12,19H,10-11H2 |
InChIキー |
UTTUTHLCEQWYEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)C3=CC=CC=C3C2=O |
その他のCAS番号 |
38528-36-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)





